molecular formula C15H28N2O2 B7507210 N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide

N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide

Cat. No. B7507210
M. Wt: 268.39 g/mol
InChI Key: PDIQKJQXMPUATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide, also known as JNJ-40411813, is a novel and potent small molecule antagonist of the orexin 1 receptor (OX1R). Orexin receptors are G protein-coupled receptors that are involved in the regulation of sleep, wakefulness, and appetite. JNJ-40411813 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of sleep disorders, addiction, and obesity.

Mechanism of Action

N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide is a selective antagonist of the OX1R, which is predominantly expressed in the brain. The OX1R plays a key role in the regulation of wakefulness, arousal, and reward-seeking behavior. N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide blocks the binding of orexin to the OX1R, thereby reducing the activity of the orexin system and promoting sleep and reducing drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to reduce wakefulness and increase sleep time in animal models. It has also been found to reduce drug-seeking behavior and food intake. The biochemical and physiological effects of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide are mediated through its selective antagonism of the OX1R.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the OX1R. However, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for the study of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide. One area of research could focus on the development of more potent and selective OX1R antagonists that have improved solubility and pharmacokinetic properties. Another area of research could explore the potential use of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide in combination with other therapies for the treatment of sleep disorders, addiction, and obesity. Additionally, further research is needed to evaluate the safety and efficacy of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide in human clinical trials.

Synthesis Methods

The synthesis of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide involves several steps, including the preparation of intermediate compounds and the coupling of the piperidine and cyclooctane rings. The final product is obtained through a purification process, such as column chromatography or recrystallization. The synthesis method of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been described in detail in scientific literature.

Scientific Research Applications

N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical models to evaluate its efficacy and safety as a potential therapeutic agent. In animal studies, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to reduce wakefulness and increase sleep time, suggesting its potential use as a treatment for sleep disorders. Additionally, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential use as a treatment for substance abuse disorders. N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has also been investigated for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.

properties

IUPAC Name

N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c18-14-8-10-17(11-9-14)12-15(19)16-13-6-4-2-1-3-5-7-13/h13-14,18H,1-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQKJQXMPUATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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